![molecular formula C12H12FN3O2 B2801949 N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014089-07-6](/img/structure/B2801949.png)
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the pyrazole class of organic compounds and has a molecular formula of C12H12FN3O2. In
Applications De Recherche Scientifique
Structural Analysis and Crystallography
Research has been conducted on the structures of N-substituted pyrazoline derivatives, which include compounds similar to N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Studies like those by Köysal et al. (2005) reveal insights into their geometric parameters, conformation, and intermolecular interactions, aiding in understanding their chemical properties and potential applications (Köysal, Işık, Sahin, & Palaska, 2005).
Synthesis and Characterization
McLaughlin et al. (2016) discuss the synthesis and characterization of related pyrazole derivatives. Their study provides foundational knowledge for synthesizing and identifying compounds with pyrazole cores, crucial for developing new materials or pharmaceuticals (McLaughlin et al., 2016).
Potential in Medical Imaging
Research by Tobiishi et al. (2007) focuses on the development of methoxy and fluorine analogs of pyrazole derivatives for medical imaging, particularly in positron emission tomography (PET). This research indicates the potential use of N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in medical diagnostics (Tobiishi et al., 2007).
Cytotoxicity and Anticancer Research
Hassan et al. (2014, 2015) have conducted studies on pyrazole derivatives, exploring their cytotoxicity against various cancer cell lines. This research suggests the potential of N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in anticancer drug development (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Pharmacology and Drug Discovery
Schroeder et al. (2009) describe the discovery of Met kinase inhibitors, where substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent agents. This research points to the broader pharmacological relevance of compounds similar to N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in drug development (Schroeder et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds such as gefitinib are known to inhibit the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
For instance, Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Similar compounds like flufenacet are known to inhibit cell division and cell growth . It is also suggested that the primary target site may be the metabolism of fatty acids .
Pharmacokinetics
Similar compounds such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives are predicted to have good pharmacokinetics (adme) properties .
Result of Action
Similar compounds like 2-(4-fluorophenyl) imidazole-5-ones derivatives showed a more reliable anti-cancer drug candidate against mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis .
Action Environment
Similar compounds like flufenacet are known to be moderately persistent in soil and water/sediment systems .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYLINRPTVPFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.